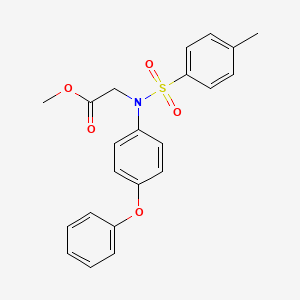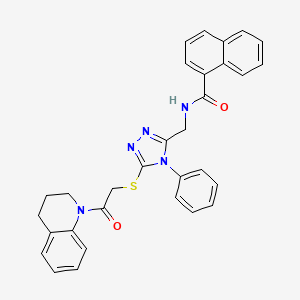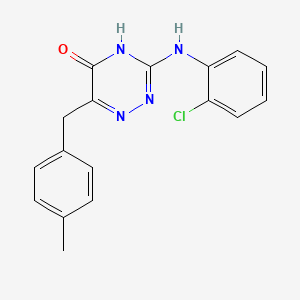
3-((2-chlorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-((2-chlorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one" is a derivative of 1,2,4-triazine, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. The presence of chlorophenyl and methylbenzyl substituents suggests that this compound could exhibit unique chemical and biological properties.
Synthesis Analysis
The synthesis of triazine derivatives often involves the interaction of various intermediates with reagents to furnish the desired triazine compounds. For instance, the intermediate 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine reacts with hydrazonyl halides to produce triazine derivatives . Similarly, starting compounds like 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide can be used to synthesize various heterocyclic compounds, including triazine derivatives . These synthetic routes often involve cyclization, condensation, and substitution reactions to introduce different functional groups into the triazine core.
Molecular Structure Analysis
The molecular structure of triazine derivatives can be elucidated using techniques such as X-ray diffraction and density functional theory (DFT) calculations . These methods provide insights into the dihedral angles between rings, the nature of intermolecular interactions such as hydrogen bonding, and the overall three-dimensional arrangement of the molecules. For example, the triazole ring in a related compound exhibits specific dihedral angles with the phenyl rings, and the molecules are linked by N-H...N hydrogen bonds forming a two-dimensional network .
Chemical Reactions Analysis
Triazine derivatives can undergo various chemical reactions, including interactions with activated unsaturated compounds, condensation with active methylene compounds, and reactions with chloroacetonitrile . These reactions can lead to the formation of different triazine, triazepine, and Schiff base derivatives, each with distinct structural features and potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of functional groups such as amino, mercapto, and methoxy can affect the solubility, density, and reactivity of these compounds . Intermolecular hydrogen bonding and pi-pi stacking interactions can contribute to the stability and crystalline nature of these compounds . Additionally, the antibacterial activities of certain triazine derivatives have been evaluated, indicating their potential as therapeutic agents .
科学的研究の応用
Synthesis and Antimicrobial Activities
- Antimicrobial Activities: Novel 1,2,4-triazole derivatives, including compounds structurally related to 3-((2-chlorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one, have been synthesized and shown to possess good to moderate antimicrobial activities against various microorganisms. This indicates the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Chemical Synthesis and Structural Analysis
- Synthesis of Novel Heterocyclic Compounds: Compounds derived from similar structural frameworks have been synthesized and investigated for their lipase and α-glucosidase inhibition, indicating their potential use in therapeutic applications (Bekircan et al., 2015).
- Molecular and Structural Characterization: The molecular structure of related compounds has been determined using X-ray diffraction techniques and density functional theory, providing insights into their chemical properties and potential applications in material science or drug design (Șahin et al., 2011).
Catalytic and Synthetic Applications
- Catalyzed Synthesis of Heterocyclic Compounds: Related triazine compounds have been used to catalyze the synthesis of heterocyclic compounds, indicating their potential use as catalysts in organic synthesis (Maleki et al., 2011).
Biological Activities
- Antioxidant and Antitumor Activities: Derivatives of similar triazine compounds have been evaluated for their antioxidant and antitumor activities, suggesting their potential in the development of new therapeutic agents (El-Moneim et al., 2011).
- Insecticidal and Fungicidal Activities: Some novel benzotriazin-4(3H)-one derivatives exhibit insecticidal and fungicidal activities, which could be explored for agricultural applications (Zhang et al., 2019).
- Antimalarial Activity: Triazine derivatives have been shown to possess antimalarial activity, indicating their potential use in combating malaria (Werbel et al., 1987).
特性
IUPAC Name |
3-(2-chloroanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-6-8-12(9-7-11)10-15-16(23)20-17(22-21-15)19-14-5-3-2-4-13(14)18/h2-9H,10H2,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWRCNNFZVNYNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

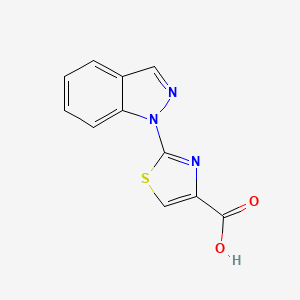
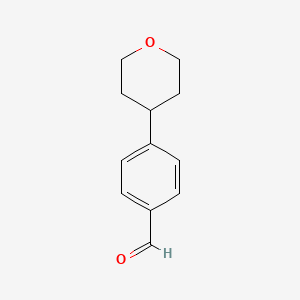
![1-(5-Chloro-2-methoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B3013648.png)
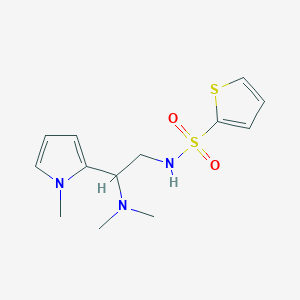
![(2E)-3-[4-(cyanomethoxy)phenyl]acrylic acid](/img/structure/B3013651.png)
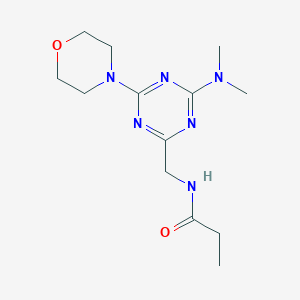
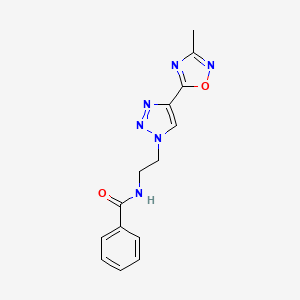
![3-(2-chlorophenyl)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B3013656.png)


